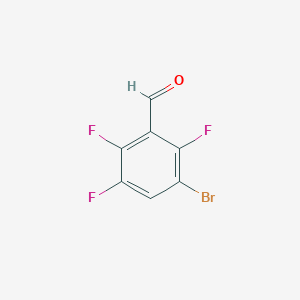
3-Bromo-2,5,6-trifluorobenzaldehyde
Vue d'ensemble
Description
3-Bromo-2,5,6-trifluorobenzaldehyde is a chemical compound with the molecular formula C7H2BrF3O . It has a molecular weight of 238.99 .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H2BrF3O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.
Applications De Recherche Scientifique
Synthesis and Reactivity
3-Bromo-2,5,6-trifluorobenzaldehyde is utilized in various chemical synthesis processes, demonstrating its versatility in the construction of complex compounds. For instance, its derivatives, 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, have been integral in the formation of compounds with potential biological, medicinal, and material applications, particularly under palladium-catalyzed conditions (Ghosh & Ray, 2017). Additionally, transformations such as the Friedländer condensation utilize 3-bromobenzaldehyde to form novel chelating ligands, indicating its role in complex organic synthesis processes (Hu, Zhang, & Thummel, 2003).
Structural and Optical Properties
The bromine substitution in related compounds like 2,3-dimethoxybenzaldehyde significantly influences their structural and electronic properties. Studies have shown that such substitutions affect intermolecular interactions, crystalline arrangements, and stability. The bromine atom also enhances the nonlinear third-order susceptibility, indicating potential applications in nonlinear optical (NLO) materials (Aguiar et al., 2022).
Catalysis
Compounds like 3-bromo-2-hydroxybenzaldehyde have been used in catalytic applications, such as in the synthesis of tetra-nuclear macrocyclic Zn(II) complexes. These complexes have been shown to catalyze selective oxidation reactions efficiently (Wang et al., 2021).
Analytical Applications
This compound and its related compounds find applications in analytical chemistry as well. For example, 3-bromo-4-hydroxybenzaldehyde has been studied for its separability and determinability by gas chromatography, highlighting its potential use in analytical methodologies (Shi Jie, 2000).
Propriétés
IUPAC Name |
3-bromo-2,5,6-trifluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZJZAXUIHMQGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C=O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
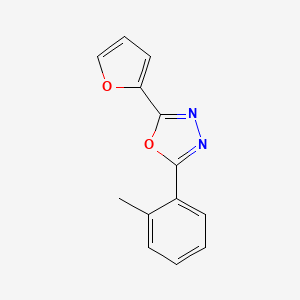
![2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane](/img/structure/B2636515.png)
![N-[1-(2-fluoro-5-methylphenyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2636517.png)
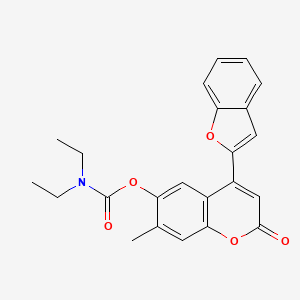
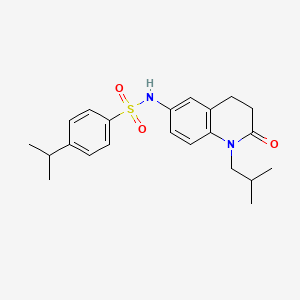
![N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2636524.png)
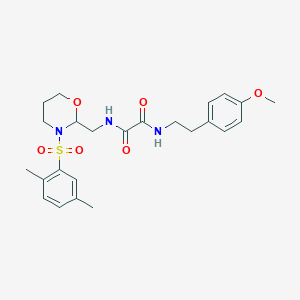
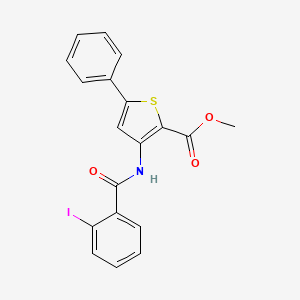
![(E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate](/img/structure/B2636530.png)
![3-Methyl-N-(5-methyl-2-phenylpyrazol-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2636531.png)
![2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2636532.png)
![[1-(3-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2636534.png)
![3-(4-methoxyphenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2636535.png)
![1-(1,3-Benzodioxol-4-yl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone](/img/structure/B2636537.png)
